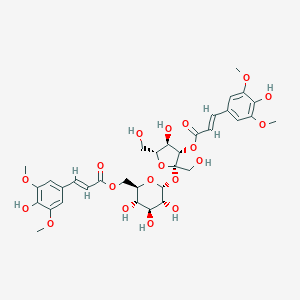

3',6-Disinapoylsucrose

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-OPSYHMPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314173 | |

| Record name | 3′,6-Disinapoylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139891-98-8 | |

| Record name | 3′,6-Disinapoylsucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139891-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139891988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′,6-Disinapoylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6-DISINAPOYLSUCROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNG7ST1C16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytochemical Profiling and Botanical Sources of 3 ,6 Disinapoylsucrose

Genus Polygala: Primary Source and Intraspecies Variation

The genus Polygala is the most significant and well-documented source of 3',6-Disinapoylsucrose. Research indicates that this compound is not only prevalent but is considered a characteristic chemical component of this genus. science.gov Polygala oligosaccharide esters are recognized as unique chemical constituents of these species, primarily concentrated in the root tissues. science.gov

Polygala tenuifolia Willd., commonly known as Yuanzhi, is a cornerstone of traditional Chinese medicine, and it stands out as the principal botanical source of this compound. researchgate.netresearchgate.net The compound is consistently reported as a major active and index component in the roots of this plant, often referred to as Radix Polygalae. smujo.idnih.govresearchgate.netnih.gov Its prominence in P. tenuifolia has made it a key subject of phytochemical and pharmacological research, with studies focusing on its neuroprotective and antidepressant-like properties. researchgate.netcabidigitallibrary.orgwikipedia.org The high concentration of this compound in Yuanzhi has led to the development of efficient methods for its extraction and purification for research purposes. wikipedia.orgsphinxsai.com

Beyond P. tenuifolia, this compound has been identified in other species within the Polygala genus, highlighting its role as a potential chemotaxonomic marker. Studies have confirmed its presence in Polygala inexpectata, a species that has been subject to detailed phytochemical analysis. researchgate.net Additionally, research on Siberian species of the genus has led to the isolation of this compound from Polygala sibirica and Polygala hybrida. youtube.com Quantitative analysis has shown a significant content of oligosaccharide esters, including this compound, in the roots of these species, suggesting they are also rich sources. youtube.com

Table 1: Presence of this compound in Selected Polygala Species

| Species | Common Name/Synonym | Plant Part | Finding | Reference(s) |

| Polygala tenuifolia | Yuanzhi, Radix Polygalae | Root | Principal source, major active component. | researchgate.netsmujo.idnih.gov |

| Polygala inexpectata | Whole Plant | Identified as a constituent. | researchgate.net | |

| Polygala sibirica | Root | Identified as a constituent; high content. | youtube.com | |

| Polygala hybrida | Root | Identified as a constituent; high content. | youtube.com |

Identification in Diverse Plant Species and Families (e.g., Ruta chalepensis, Canna indica)

While the Polygalaceae family is the primary source, this compound has also been isolated from plants in entirely different families, demonstrating a wider, though less concentrated, distribution.

One notable example is Ruta chalepensis L., or fringed rue, a member of the Rutaceae family. Phytochemical investigations of the aerial parts of R. chalepensis grown in Iraq have successfully isolated and identified this compound among a host of other secondary metabolites like alkaloids and coumarins. This discovery in a species so taxonomically distant from Polygala is significant for understanding the biosynthetic pathways leading to this compound.

The compound has also been identified in Daikon sprouts (Raphanus sativus), a member of the Brassicaceae family. In contrast, extensive phytochemical screening of Canna indica L. (Cannaceae) has identified various classes of compounds, including other novel acylated sucrose (B13894) derivatives named cannadica A and cannadica B. researchgate.netsmujo.idcabidigitallibrary.org However, the presence of this compound itself has not been reported in the available literature for Canna indica.

Table 2: Identification of this compound in Diverse Plant Families

| Family | Species | Common Name | Plant Part | Reference(s) |

| Polygalaceae | Polygala tenuifolia | Yuanzhi | Root | smujo.idnih.gov |

| Rutaceae | Ruta chalepensis | Fringed Rue | Aerial Parts | |

| Brassicaceae | Raphanus sativus | Daikon | Sprouts | |

| Cannaceae | Canna indica | Indian Shot | N/A | Not reported. Other acylated sucroses present. researchgate.netcabidigitallibrary.org |

Comparative Phytochemistry of Acylated Sucrose Derivatives Across the Plant Kingdom

This compound is a specific example of a larger class of natural products known as acylated sucrose derivatives. These compounds are characterized by a sucrose core to which one or more acyl groups are attached via ester bonds. The acyl moieties can vary significantly, ranging from simple fatty acids to more complex phenylpropanoids like p-coumaric, ferulic, or sinapic acid.

This structural diversity leads to a wide distribution across the plant kingdom. For instance, cinnamic acid sugar ester derivatives (CASEDs), the subclass to which this compound belongs, are found in numerous plant families. researchgate.net While over a third of these derivatives are found in the Polygalaceae family, they have also been isolated from species in the Solanaceae (e.g., Petunia), Rosaceae (e.g., Prunus), and Polygonaceae (e.g., Bistorta) families. researchgate.net

The position and type of acyl group contribute to the chemical properties and biological functions of these molecules. Enzymatic studies have explored the regioselective acylation of sucrose, showing that positions like 6-OH are often preferred, which aligns with the structure of naturally occurring compounds like this compound. The study of these derivatives provides insight into plant metabolism, chemical defense mechanisms, and potential sources for new therapeutic compounds.

Advanced Methodologies for the Extraction and Isolation of 3 ,6 Disinapoylsucrose

Innovative Extraction Techniques

Modern extraction techniques offer significant advantages over traditional methods like reflux and percolation, which often consume large amounts of solvents and energy. mdpi.comresearchgate.net Innovative approaches such as optimized column chromatography, ultrasonic-assisted extraction, and microwave-based methods have been investigated to improve the efficiency of liberating 3',6-disinapoylsucrose from its natural matrix.

Optimized Column Chromatographic Extraction (CCE)

Column Chromatographic Extraction (CCE) has been developed as an efficient method for the initial extraction of this compound from Polygalae Radix. jmp.irresearchgate.net This technique offers a notable improvement over conventional methods like reflux extraction. In one optimized CCE procedure, powdered Polygalae Radix is loaded into a column with a 1.5-fold volume (v/w) of 70% ethanol (B145695) and allowed to soak for 4 hours. The extraction is then performed by eluting the column with 70% ethanol at room temperature. For maximum efficiency, only the initial three fractions, each equivalent to 1.5 times the weight of the raw material, are collected. Subsequent fractions can be recycled for use in the next extraction column. This cyclic CCE process has demonstrated an extraction rate exceeding 99.4%, which is significantly higher than that achieved with traditional reflux extraction. researchgate.net

Ultrasonic-Assisted Extraction (UAE) Strategies and Optimization

Ultrasonic-Assisted Extraction (UAE) is a highly effective modern technique that utilizes the mechanical and thermal effects of ultrasonic waves to enhance extraction efficiency. mdpi.comresearchgate.net The propagation of these waves creates cavitation, which generates high pressure and temperature, leading to the rupture of plant cell walls and facilitating the dissolution and diffusion of active components like this compound. researchgate.net

To maximize the yield of this compound, researchers have employed statistical models like Response Surface Methodology (RSM) to optimize various UAE parameters. mdpi.comnih.gov Key variables include extraction time, temperature, the liquid-to-solid ratio, and the concentration of the ethanol solvent. Through these optimization studies, a set of ideal conditions has been identified to achieve the highest comprehensive yield of this compound and other active compounds from Polygala tenuifolia. mdpi.comresearchgate.netnih.gov

| Parameter | Optimal Value |

|---|---|

| Extraction Temperature | 48 °C |

| Extraction Time | 93 minutes |

| Liquid-to-Solid Ratio | 40 mL/g |

| Ethanol Concentration | 67% |

Studies have shown that after reaching the optimal extraction time of around 90-93 minutes, a further increase can lead to a decline in yield, possibly due to the degradation of the target compounds. mdpi.com Similarly, temperatures around 48-51°C provide the best results. mdpi.com The optimization of these parameters is crucial for developing an efficient, time-saving, and effective extraction process for this compound.

Other Modern Extraction Approaches (e.g., Microwave Hydrodiffusion and Gravity, Solvent Extraction Yield Optimization)

Microwave Hydrodiffusion and Gravity (MHG) is an innovative and environmentally friendly solvent-free extraction technique. nih.govresearchgate.netmdpi.com This method uses microwaves to heat the in-situ water within the fresh plant material. nih.govbohrium.com The internal heating causes plant cells to swell and rupture, releasing bioactive compounds. These released compounds, along with the water, are then collected as they drip down from the plant material due to gravity. bohrium.com MHG is recognized as a green technology because it operates at atmospheric pressure without the need for any added solvents, and it significantly reduces energy consumption. mdpi.com While initially developed for essential oils, its application has been successfully extended to the extraction of polar and non-volatile compounds like polyphenols from various fruits and plant materials. researchgate.netmdpi.com This makes it a promising potential method for the green extraction of this compound from fresh Polygala roots.

Solvent Extraction Yield Optimization is fundamental to any extraction process. The efficiency of solvent extraction depends on key principles like the solubility of the target compound in the chosen solvent. organomation.com The choice of solvent, its polarity, temperature, and the contact time between the solvent and the sample are critical factors that must be optimized to maximize yield. organomation.com For this compound, aqueous ethanol solutions are commonly used, with studies indicating that a concentration of around 67-70% ethanol is optimal for extraction. mdpi.comresearchgate.net

High-Purity Purification Strategies

Following the initial extraction, the crude extract contains a mixture of various compounds. Therefore, robust purification strategies are necessary to isolate this compound with high purity. These strategies predominantly rely on advanced chromatographic techniques.

Reversed-Phase Chromatography Techniques (e.g., HPLC, UPLC, Flash Chromatography)

Reversed-phase chromatography is a cornerstone for the purification and analysis of this compound. jmp.irjst.go.jpresearchgate.net In this technique, a nonpolar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase. eurogentec.com Compounds are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. eurogentec.com

Reversed-Phase Flash Chromatography is an effective technique for the preparative purification of this compound from crude extracts. jmp.irresearchgate.net It allows for rapid separation and the collection of larger quantities of the purified compound with reduced time and solvent consumption compared to traditional open-column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC) is widely used for both the final purification and quantitative analysis of this compound. researchgate.netjsmcentral.org Methods often employ a C18 reversed-phase column with a gradient elution of methanol (B129727) or acetonitrile (B52724) and water, sometimes modified with a small amount of acid (like formic acid) to improve peak shape. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) , often coupled with mass spectrometry (UPLC-MS/MS), offers even higher resolution, sensitivity, and speed. researchgate.netnih.gov This advanced method is used for the rapid and precise quantification of this compound in complex mixtures, such as traditional Chinese medicine formulas, and in pharmacokinetic studies. researchgate.netresearchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Technique | LC-MS/MS |

| Column | C18 reversed-phase (2.1 mm x 100 mm, 3 µm) |

| Mobile Phase | Methanol and 0.01% formic acid in 1 mM ammonium (B1175870) acetate (B1210297) buffer (30:70, v/v) |

| Flow Rate | 0.2 mL/min |

| Detection | Mass Spectrometry (Positive Electrospray Ionization) |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a sample preparation technique used for cleanup and concentration of analytes from a solution before further chromatographic analysis. scharlab.comunisa.it It is highly effective for removing interfering components from complex matrices, resulting in a cleaner extract. scharlab.com

A typical SPE protocol involves four main steps: youtube.com

Conditioning: The sorbent bed inside the SPE cartridge is activated with a solvent (e.g., methanol) to solvate the functional groups of the stationary phase. This is followed by equilibration with a solution similar to the sample matrix (e.g., water) to prepare the sorbent for reproducible interaction. youtube.com

Loading: The sample is passed through the conditioned cartridge. The analyte of interest, along with some impurities, is retained on the sorbent. youtube.com

Washing: A specific solvent is used to wash away unwanted, weakly bound interferences from the sorbent, while the target analyte remains bound. youtube.com

Eluting: A different solvent is used to disrupt the interactions between the analyte and the sorbent, allowing the pure analyte to be collected in a concentrated form. youtube.com

Other Chromatographic and Refinement Methods (e.g., Gel Permeation Chromatography)

Beyond primary isolation techniques, further refinement of this compound extracts is often necessary to achieve high purity. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), serves as a valuable method for this purpose. gilson.comtoray-research.co.jp GPC separates molecules based on their hydrodynamic volume, or size in solution. toray-research.co.jp

The stationary phase in GPC consists of porous beads with a carefully controlled pore size distribution. When a solution containing a mixture of compounds is passed through the column, larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. gilson.comlcms.cz

In the context of purifying this compound from crude plant extracts, GPC is particularly effective for removing high-molecular-weight contaminants such as proteins, polysaccharides, and pigments. gilson.comresearchgate.net These macromolecules are excluded from the gel's pores and are eluted early, while the smaller this compound molecule (molecular weight: 754.69 g/mol ) is retained longer, allowing for its effective separation from these impurities. medchemexpress.comnih.gov This cleanup step is crucial as it prevents interference in subsequent analytical analyses and protects downstream instrumentation. gilson.com

Table 1: Principles and Application of Gel Permeation Chromatography in Natural Product Refinement

| Feature | Description | Relevance to this compound Purification |

|---|---|---|

| Separation Principle | Separation is based on molecular size (hydrodynamic volume). Larger molecules elute before smaller molecules. toray-research.co.jp | Allows for the removal of high-molecular-weight impurities like polysaccharides and proteins often co-extracted from plant material. gilson.comresearchgate.net |

| Stationary Phase | Porous, polymeric gel beads (e.g., polystyrene-divinylbenzene). lcms.cz | The choice of gel with appropriate pore size is critical to effectively separate contaminants from the target molecule. |

| Mobile Phase | A solvent in which the sample is fully soluble, such as tetrahydrofuran (B95107) (THF) or a mixture of ethyl acetate and cyclohexane. gilson.comlcms.cz | The solvent system must be compatible with both the compound and the GPC column material. |

| Key Advantage | Acts as a "universal" cleanup method that is non-destructive and separates based on a physical property (size) rather than chemical affinity. gilson.com | Preserves the integrity of the this compound molecule while efficiently removing a broad range of large contaminants. |

| Application | Post-extraction cleanup prior to high-resolution analyses like HPLC, GC/MS, or LC-MS. gilson.com | Provides a cleaner sample, leading to better resolution and more accurate quantification in final analytical stages. |

Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., 1D/2D NMR, HRMS, LC-MS)

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information on molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are fundamental tools for the detection and quantification of this compound in complex matrices like plant extracts and biological fluids. nih.govnih.gov The methodology typically involves separation on a reversed-phase C18 column followed by detection with a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode. nih.gov For quantitative studies, Multiple Reaction Monitoring (MRM) is employed, which offers high sensitivity and specificity by tracking a specific fragmentation pathway from a precursor ion to a product ion. nih.gov In the case of this compound, the protonated molecule [M+H]⁺ is often selected as the precursor ion. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for unambiguously determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS confirms the molecular formula as C₃₄H₄₂O₁₉. medchemexpress.comnih.govmdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Molecular Formula | C₃₄H₄₂O₁₉ | medchemexpress.comnih.gov |

| Molecular Weight | 754.69 g/mol | medchemexpress.comnih.gov |

| Monoisotopic Mass | 754.23202911 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically positive | nih.gov |

| LC-MS/MS Transition (MRM) | m/z 777.4 → 409.2 (for [M+Na]⁺ precursor) or similar transitions for [M+H]⁺ | nih.gov |

| Common Adducts | [M+H]⁺, [M+Na]⁺ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is used to map the connectivity of all atoms. clockss.orgnih.govmdpi.com

¹H NMR spectra reveal the chemical environment of all hydrogen atoms. Key signals for this compound include those for the two sinapoyl moieties (aromatic and olefinic protons) and the protons of the sucrose (B13894) core. nih.gov

¹³C NMR spectra provide information on all carbon atoms, including the carbonyl carbons of the ester groups, the carbons of the aromatic rings, and the carbons of the glucose and fructose (B13574) units. nih.gov

2D NMR experiments establish connectivity. Correlation Spectroscopy (COSY) identifies coupled protons (H-C-C-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows long-range couplings between protons and carbons (typically 2-3 bonds away), allowing for the definitive placement of the sinapoyl ester groups at the C-6 position of the glucose unit and the C-3' position of the fructose unit. nih.govmdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in Methanol-d₄)

| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J in Hz) |

|---|---|---|

| Glucosyl Unit | ||

| 1 | 92.5 | 5.45 (d, 3.8) |

| 6 | 64.3 | 4.40 (m), 4.25 (m) |

| Fructosyl Unit | ||

| 2' | 104.5 | - |

| 3' | 77.8 | 5.50 (d, 5.4) |

| Sinapoyl Moiety at C-6 | ||

| 7 | 167.9 | - |

| 8 | 115.2 | 6.40 (d, 15.9) |

| 9 | 146.9 | 7.65 (d, 15.9) |

| 2, 6 | 107.8 | 6.80 (s) |

| 3, 5 | 148.2 | - |

| OCH₃ | 56.8 | 3.85 (s) |

| Sinapoyl Moiety at C-3' | ||

| 7' | 167.5 | - |

| 8' | 114.9 | 6.35 (d, 15.9) |

| 9' | 147.2 | 7.60 (d, 15.9) |

| 2', 6' | 107.6 | 6.78 (s) |

| 3', 5' | 148.1 | - |

| OCH₃ | 56.7 | 3.84 (s) |

(Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data compiled from literature. nih.gov)

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Cyclohexane |

| Tetrahydrofuran |

| Polystyrene |

| Divinylbenzene |

| Sinapoyl |

| Glucose |

| Fructose |

Biosynthesis and Enzymatic Mechanisms of 3 ,6 Disinapoylsucrose

Shikimate Pathway and Phenylpropanoid Precursors (e.g., Sinapic Acid, Cinnamic Acid Derivatives)

The foundation for the sinapoyl moieties of 3',6-disinapoylsucrose is laid by the shikimate pathway, a central metabolic route in plants and microorganisms that links primary and secondary metabolism. gacbe.ac.inhebmu.edu.cn This pathway is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.org The process commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway. gacbe.ac.inwikipedia.org Through a seven-step enzymatic sequence, this leads to the formation of chorismate, a critical branch-point intermediate. gacbe.ac.infrontiersin.org Chorismate is then converted to L-phenylalanine. frontiersin.org

L-phenylalanine serves as the entry point into the general phenylpropanoid pathway. researchgate.net The first committed step is the deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H), convert cinnamic acid into various derivatives. hebmu.edu.cn The pathway proceeds through intermediates like p-coumaric acid, caffeic acid, and ferulic acid to ultimately yield sinapic acid. frontiersin.org The activated form, 4-coumaroyl-CoA, is a key precursor for a wide array of phenolic compounds. researchgate.net The formation of sinapic acid from the corresponding aldehyde is catalyzed by a coniferaldehyde/sinapaldehyde dehydrogenase. researchgate.net

| Key Pathway | Starting Substrates | Key Intermediates | Final Precursor (for this context) |

|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic acid, Chorismic acid | L-Phenylalanine |

| Phenylpropanoid Pathway | L-Phenylalanine | Cinnamic acid, p-Coumaric acid, Ferulic acid | Sinapic acid |

Sucrose (B13894) Acylation: Role of AcylSugar AcylTransferases (ASATs) and Regioselectivity

The attachment of acyl groups, such as the sinapoyl moieties, to a sucrose core is orchestrated by a class of enzymes known as AcylSugar AcylTransferases (ASATs). researchgate.netoup.com These enzymes belong to the large BAHD family of acyltransferases. nih.gov In various plants, particularly within the Solanaceae family, ASATs are responsible for creating a diverse array of acylsugars by esterifying acyl groups from acyl-CoA donors onto specific hydroxyl positions of a sugar acceptor, which is often sucrose. researchgate.netoup.com

The final structure of an acylated sucrose is determined by the sequential action and specificity of different ASATs. nih.gov This enzymatic specificity is the basis for the regioselectivity of the acylation process—the ability to attach acyl chains to specific positions on the sucrose molecule. For this compound, this means that specific transferases are responsible for adding sinapoyl groups to the 3'-position of the fructose (B13574) moiety and the 6-position of the glucose moiety of the sucrose backbone. The remarkable chemical diversity of acylsugars in nature arises from variations in the sugar core, as well as the length, branching, position, and number of the acyl chains attached. oup.com

Sinapoyl Moiety Integration: Sinapate Ester Biosynthesis

The integration of sinapoyl groups onto the sucrose molecule is not a direct reaction with free sinapic acid. Instead, it requires an "activated" form of sinapic acid to serve as an efficient acyl donor. In members of the Brassicaceae family, this activation is often achieved through the formation of 1-O-sinapoyl-β-glucose. researchgate.net This reaction is catalyzed by a UDP-glucose:sinapate glucosyltransferase (SGT), which transfers a glucose molecule to the carboxylic acid group of sinapic acid. researchgate.net

This glucose ester then acts as the high-energy donor for subsequent transacylation reactions. A distinct group of enzymes, identified as serine carboxypeptidase-like (SCPL) acyltransferases, catalyzes the transfer of the sinapoyl group from the 1-O-sinapoyl-β-glucose donor to a specific hydroxyl group on an acceptor molecule. researchgate.net In the biosynthesis of this compound, it is proposed that SCPL acyltransferases catalyze the transfer of sinapoyl moieties from the activated glucose ester to the 3' and 6 positions of sucrose, resulting in the final di-acylated product. researchgate.net This two-step mechanism, involving an activated acyl-glucose intermediate, is a common strategy in plant secondary metabolism for the formation of complex esters.

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic control, involving the coordinated expression of numerous genes encoding the necessary enzymes. These genes include those for the entire phenylpropanoid pathway leading to sinapic acid, the UDP-glucose:sinapate glucosyltransferases (SGTs) that form the activated acyl donor, and the specific SCPL acyltransferases that perform the final esterification of sucrose. researchgate.netresearchgate.net

The regulation of secondary metabolite pathways is often hierarchical. nih.gov The expression of biosynthetic genes is typically controlled by specific transcription factors, such as those from the MYB, bHLH, and WD40 families, which can act individually or as a complex to activate or repress gene clusters. frontiersin.org In many organisms, the genes for a specific metabolic pathway are physically clustered together in the genome, allowing for coordinated regulation. nih.gov While the specific transcription factors controlling the this compound pathway are still under investigation, it is likely that its production is regulated in a tissue-specific and developmentally-controlled manner, similar to other complex plant secondary metabolites. researchgate.netnih.gov

Metabolic Engineering Strategies for Enhanced Production of Acylated Sucroses

Knowledge of the biosynthetic pathway of this compound opens avenues for enhancing its production through metabolic engineering in plants or microbial systems. nih.govnih.gov Several strategies can be employed to increase the yield of acylated sucroses.

Increasing Precursor Supply : The flux towards the sinapic acid precursor can be enhanced by overexpressing key bottleneck enzymes in the shikimate and phenylpropanoid pathways. tandfonline.com This involves upregulating genes encoding enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H). mdpi.com

Enhancing Key Biosynthetic Steps : Overexpression of the specific genes responsible for the later, committed steps of the pathway is a direct strategy. This would include overexpressing the UDP-glucose:sinapate glucosyltransferase (SGT) to increase the pool of the activated sinapoyl donor and, crucially, the specific SCPL acyltransferases that catalyze the final transfer to sucrose. mdpi.com

Eliminating Competing Pathways : Precursors like p-coumaroyl-CoA and L-phenylalanine are used in multiple branching pathways, such as those leading to flavonoids and lignin. researchgate.net Down-regulating or knocking out key enzymes in these competing pathways can redirect metabolic flux towards the desired sinapate ester production. nih.gov

Transcriptional Regulation : Engineering or overexpressing key transcription factors that positively regulate the entire biosynthetic gene set can lead to a coordinated upregulation of the pathway, resulting in higher product accumulation. frontiersin.org

Transporter Engineering : The efficiency of production can also be improved by engineering transport proteins to facilitate the import of precursors or the export and sequestration of the final product, which can sometimes be toxic to the cell at high concentrations. nih.govnih.gov

These metabolic engineering approaches, often used in combination, provide powerful tools for optimizing the production of valuable plant-derived compounds like this compound in controlled biological systems. mdpi.com

Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | C34H42O19 | The primary subject of the article; a sucrose molecule esterified with two sinapoyl groups. nih.gov |

| Sinapic Acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | C11H12O5 | A key phenylpropanoid precursor for the sinapoyl moieties. frontiersin.org |

| Cinnamic Acid | (E)-3-phenylprop-2-enoic acid | C9H8O2 | An early intermediate in the phenylpropanoid pathway, derived from phenylalanine. hebmu.edu.cn |

| L-Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | C9H11NO2 | An aromatic amino acid produced by the shikimate pathway; the entry point to the phenylpropanoid pathway. frontiersin.org |

| Sucrose | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | C12H22O11 | The sugar core of this compound. |

| 1-O-Sinapoyl-β-glucose | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | C17H22O10 | An activated acyl donor intermediate in the biosynthesis of sinapate esters. researchgate.net |

Elucidation of Biological Activities and Molecular Pathways in Vitro and Preclinical Models

Neurobiological Activities

Extensive research has highlighted the neuroprotective potential of 3',6-Disinapoylsucrose. Studies indicate that this oligosaccharide ester, originally isolated from the root of Polygala tenuifolia, can promote the viability of neuron cells. nih.gov Its neuroprotective effects are attributed to several interconnected mechanisms, including the modulation of critical signaling pathways, attenuation of cellular stress, and inhibition of programmed cell death.

Neuroprotection Mechanisms (e.g., BDNF/CREB Pathway Modulation, CaMKII, ERK1/2 Activation)

A key mechanism underlying the neuroprotective effects of DISS involves the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB). nih.govnih.gov This regulation is mediated through the upstream activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Pharmacological inhibition of these pathways has been shown to attenuate the stimulatory effect of DISS on CREB phosphorylation and BDNF expression. nih.gov This suggests that the activation of the CaMKII and ERK1/2 signaling cascades is crucial for the DISS-mediated neuroprotective effects. nih.gov The activation of the CREB/BDNF signaling pathway is a recurring theme in the neuroprotective action of DISS. nih.govresearchgate.net

Attenuation of Oxidative Stress and Excitotoxicity in Neuronal Cells (e.g., Glutamate (B1630785) and H2O2-Induced Toxicity Protection in SH-SY5Y cells)

In vitro studies using the human neuroblastoma (SH-SY5Y) cell line have demonstrated that DISS can protect against neuronal damage induced by glutamate and hydrogen peroxide (H2O2). nih.gov Concentrations of DISS above 30 μM were found to promote neuron cell viability and protect against this induced toxicity. nih.gov DISS exerts its neuroprotective effects against glutamate-induced excitotoxicity, a process that can lead to neuronal cell death. nih.gov This protection is a key aspect of its potential therapeutic value in neurodegenerative conditions.

Inhibition of Neuronal Apoptosis (e.g., Lowering Bax to Bcl-2 Ratio in Hippocampal Neurons)

This compound has been shown to inhibit neuronal apoptosis by modulating the expression of key apoptosis-regulating proteins. nih.govmedchemexpress.commedchemexpress.com Specifically, it decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in hippocampal neurons. nih.govmedchemexpress.eu This shift towards a more anti-apoptotic state is a critical mechanism for its neuroprotective effects. nih.gov By downregulating Bax and upregulating Bcl-2, DISS helps to prevent the cascade of events that lead to programmed cell death in neurons. nih.gov

Cognitive Function Enhancement in Preclinical Models (e.g., APP/PS1 transgenic mice)

Preclinical studies utilizing APP/PS1 transgenic mice, a model for Alzheimer's disease, have shown that DISS can significantly ameliorate cognitive deficits. nih.gov Administration of DISS improved performance in behavioral tests designed to assess learning and memory. nih.gov This enhancement of cognitive function is linked to its ability to inhibit neural apoptosis and activate the CREB/BDNF signaling pathway. nih.gov These findings suggest that DISS has the potential to be a therapeutic agent for cognitive impairments associated with neurodegenerative diseases. nih.govresearchgate.net

Antidepressant and Anxiolytic Mechanisms

Beyond its neuroprotective role, this compound also exhibits antidepressant and anxiolytic properties. nih.govmedchemexpress.commedchemexpress.com These effects are attributed to its influence on neurotransmitter regulation and the endocrine system.

Neurotransmitter Regulation and Endocrine System Influence

Studies have indicated that the antidepressant and anxiolytic effects of DISS are related to the regulation of neurotransmitter levels and the endocrine system. tmrjournals.com In chronically stressed rats, DISS administration reversed stress-induced alterations and increased the expression of plasticity-associated genes and neurotrophic factors in the hippocampus. nih.gov Furthermore, DISS has been shown to have anxiolytic effects in mice, as demonstrated in behavioral tests like the open-field test and elevated plus maze test. nih.gov Research in rats subjected to chronic unpredictable mild stress showed that DISS significantly reduced serum levels of corticosterone, corticotropin-releasing hormone, and adrenocorticotropic hormone, while increasing the mRNA expression of glucocorticoid and mineralocorticoid receptors. tmrjournals.com The endocrine system, a network of glands producing hormones, plays a crucial role in regulating mood, growth, and metabolism, and can be influenced by factors like stress. kidshealth.orghealthdirect.gov.au

Interactive Data Table: Summary of this compound Biological Activities

| Biological Activity | Mechanism | Model System | Key Findings | References |

| Neuroprotection | BDNF/CREB Pathway Modulation, CaMKII/ERK1/2 Activation | SH-SY5Y cells | Increased BDNF expression and CREB phosphorylation. nih.gov | nih.govnih.gov |

| Attenuation of Oxidative Stress | Protection against glutamate and H2O2 toxicity | SH-SY5Y cells | Promoted neuron cell viability. nih.gov | nih.govnih.gov |

| Inhibition of Neuronal Apoptosis | Lowering Bax/Bcl-2 ratio | Hippocampal Neurons, APP/PS1 mice | Reduced apoptosis in hippocampal neurons. nih.gov | nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.eu |

| Cognitive Enhancement | CREB/BDNF signal pathway activation | APP/PS1 transgenic mice | Ameliorated cognitive deficits. nih.gov | nih.govresearchgate.net |

| Antidepressant & Anxiolytic | Neurotransmitter and endocrine system regulation | Chronically stressed rats, mice | Reversed stress-induced behavioral changes and hormonal imbalances. tmrjournals.com | nih.govmedchemexpress.commedchemexpress.comtmrjournals.comnih.govnih.gov |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

This compound (DISS), an active oligosaccharide ester from the roots of Polygala tenuifolia, has demonstrated the ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that governs stress responses. nih.govwikipedia.org In preclinical studies involving rats subjected to chronic mild stress (CMS), a model used to induce depressive-like behaviors, DISS administration was found to significantly counter the stress-induced elevation of plasma cortisol levels. nih.gov Cortisol is the primary glucocorticoid hormone released by the adrenal glands under the control of the HPA axis. frontiersin.orgnih.gov

The dysregulation of the HPA axis, often characterized by heightened cortisol levels, is a key feature in stress-related disorders. frontiersin.orgbinasss.sa.cr The ability of DISS to block the increase in plasma cortisol suggests its potential to restore normal HPA axis function. nih.gov This modulation is a key component of its observed antidepressant-like effects in animal models. nih.gov The mechanism involves a complex interplay of feedback loops within the brain and endocrine glands. The hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.gov ACTH then stimulates the adrenal glands to produce cortisol. nih.gov DISS appears to intervene in this cascade, mitigating the excessive hormonal response to stress. nih.gov

Antioxidant Potency and Free Radical Scavenging Activities

This compound exhibits significant antioxidant and free radical scavenging properties, which have been demonstrated through various in vitro assays. This compound, found in high levels in the roots of Polygala tenuifolia, is recognized for its potent antioxidant activity. medchemexpress.comresearchgate.net

The antioxidant capacity of DISS has been evaluated using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netdp.tech These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. mdpi.com Studies have consistently shown that DISS possesses strong radical scavenging potency. scispace.comfrontiersin.org

Furthermore, in a rat model of chronic mild stress, DISS administration led to an increase in the activity of superoxide (B77818) dismutase (SOD), an essential endogenous antioxidant enzyme, and a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov This indicates that beyond direct radical scavenging, DISS may also bolster the body's own antioxidant defense systems. nih.gov

Table 1: Antioxidant Activity of this compound and Related Extracts

| Sample | Assay | Finding | Reference |

|---|---|---|---|

| This compound (DISS) | General | Potent antioxidant activity. medchemexpress.com | medchemexpress.com |

| This compound (DISS) | In vivo (CMS rat model) | Increased Superoxide Dismutase (SOD) activity. | nih.gov |

| This compound (DISS) | In vivo (CMS rat model) | Decreased Malondialdehyde (MDA) levels. | nih.gov |

| Kai-Xin-San Extract (contains DISS) | DPPH Scavenging | SC50 values ranged from 3.69–37.32 μg·mL−1. frontiersin.org | frontiersin.org |

| Kai-Xin-San Extract (contains DISS) | DPPH Scavenging | Positive correlation with DISS content. frontiersin.org | frontiersin.org |

| Polygala tenuifolia Extract | DPPH Assay | IC50 value of 0.35 ± 0.009 mg/mL. researchgate.net | researchgate.net |

| Polygala tenuifolia Extract | ABTS Assay | IC50 value of 0.19 ± 0.002 mg/mL. researchgate.net | researchgate.net |

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory properties in various preclinical models. This activity is crucial to its neuroprotective effects, as neuroinflammation is a key pathological feature in many neurodegenerative diseases. nih.gov

In a mouse model of Alzheimer's disease, administration of this compound was shown to significantly reduce neuroinflammation. nih.gov This was evidenced by a decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Furthermore, the compound was found to reduce the expression of NF-κB p65, a key transcription factor that orchestrates the inflammatory response. nih.gov

The anti-inflammatory action of DISS is linked to its ability to modulate microglial activation. nih.gov Microglia, the resident immune cells of the central nervous system, can exist in a pro-inflammatory (M1) or anti-inflammatory (M2) state. By suppressing the M1 polarization of microglia, DISS helps to curb the excessive production of inflammatory mediators that contribute to neuronal damage. nih.gov

Anticarcinogenic and Antiviral Activity

While the primary research focus for this compound has been on its neuroprotective and antidepressant effects, some evidence suggests potential in other therapeutic areas, including anticarcinogenic and antiviral activities. thieme-connect.comtargetmol.comchemfaces.com

Rutin, a flavonoid glycoside with structural similarities to DISS in that it is also a glycosidic natural product, has been reported to possess anticarcinogenic properties. targetmol.comtargetmol.com Although direct studies on the anticarcinogenic effects of DISS are limited, its classification within a broad group of bioactive plant-derived compounds warrants further investigation into this area.

Regarding antiviral activity, there is limited direct evidence for this compound. However, some related compounds and plant extracts containing it have been noted for such properties. For instance, Hodgkinsine B, another natural product, has shown antiviral activity. medchemexpress.com The broad biological activities of natural products often include antiviral potential, suggesting a possible, yet unexplored, avenue for DISS research. mdpi.com

Mechanistic Insights into Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of this compound is fundamental to understanding the basis of its biological effects. collaborativedrug.com The molecule consists of a sucrose (B13894) backbone esterified with two sinapic acid moieties at the 3' and 6 positions. researchgate.net

The sinapoyl groups are considered to be pivotal for the compound's neuroprotective and cognitive-enhancing activities. researchgate.net Sinapic acid itself is a known antioxidant, and the presence of these moieties is a major contributor to the potent free radical scavenging ability of DISS. scispace.com The specific positioning of the sinapoyl esters on the sucrose molecule likely influences its interaction with biological targets.

SAR studies help in predicting the biological activity of a compound based on its molecular structure. collaborativedrug.comnih.gov For this compound, it is hypothesized that the combination of the hydrophilic sucrose core and the lipophilic, phenolic sinapoyl groups provides an optimal balance for crossing biological membranes and interacting with molecular targets involved in its observed activities, such as enzymes and receptors within the central nervous system. nih.gov The ester linkages may also be important, potentially being cleaved by esterases in vivo to release the active sinapic acid or the modified sucrose molecule. Further quantitative structure-activity relationship (QSAR) studies could provide more detailed insights into how the structural features of DISS correlate with its diverse biological functions. dntb.gov.ua

Ecological Functions and Plant Defense Physiology of Acylated Sucroses

A Key Player in the Plant's Defensive Arsenal

Plants, being stationary organisms, have evolved a sophisticated chemical defense system to ward off a multitude of threats. Central to this system are secondary metabolites, a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but play a critical role in environmental interactions. 3',6-Disinapoylsucrose, an oligosaccharide ester found in plants such as Polygala tenuifolia, is a prime example of such a secondary metabolite. elsevierpure.commdpi.com

These compounds are often produced in response to specific challenges, acting as a dynamic and adaptive defense. The biosynthesis of phenylpropanoids and their derivatives, the building blocks of this compound, is a well-established component of the plant's defense strategy. mdpi.comresearchgate.netjournalijecc.com The accumulation of these metabolites can be both a constitutive feature, providing a baseline level of protection, and an induced response, where production is ramped up upon detection of a threat. mdpi.com This dual strategy ensures that the plant is prepared for potential attacks while conserving resources when threats are absent. The presence of this compound within the chemical repertoire of a plant suggests a specialized role in its defense against herbivores and pathogens.

Warding Off Unwanted Visitors: Interactions with Herbivores and Pathogens

The ecological significance of this compound is particularly evident in its interactions with other organisms. Acylated sucroses, as a class of compounds, are known to possess properties that deter feeding by herbivores. While direct studies on this compound are limited, the broader family of phenylpropanoids and flavonoids has been shown to negatively affect the feeding, growth, and survival of insects. mdpi.comscispace.com These compounds can act as toxins or feeding deterrents, making the plant less palatable or even harmful to would-be consumers.

In addition to their role in deterring larger pests, these secondary metabolites can also exhibit antimicrobial properties. The phenylpropanoid pathway is a source of various compounds with demonstrated antifungal and antibacterial activities. journalijecc.comscispace.com Extracts from Polygala tenuifolia, which contain this compound and other related compounds, have been investigated for their antimicrobial potential. elsevierpure.commdpi.comnih.gov This suggests that this compound may contribute to the plant's ability to resist infections from a variety of microbial pathogens. The combined effect of herbivore deterrence and antimicrobial action makes this compound a versatile tool in the plant's defense toolkit.

Responding to the Environment: Adaptation to Stressors

The production of secondary metabolites like this compound is not static but is instead influenced by a range of environmental factors. Abiotic stressors such as ultraviolet (UV) radiation, drought, and temperature fluctuations can significantly impact the biosynthesis and accumulation of these compounds. frontiersin.orgnih.gov

Orchestrating the Defense: Signal Transduction Pathways in Plant Immunity

The activation of plant defense mechanisms is a tightly regulated process involving complex signal transduction pathways. Phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA) are key signaling molecules that orchestrate the plant's immune response. frontiersin.org There is growing evidence that sugars, including sucrose (B13894), are not just sources of energy but also act as signaling molecules that can influence these defense pathways. nih.gov

Sucrose has been shown to induce the expression of pathogenesis-related (PR) proteins, which are key components of the plant's induced systemic resistance. nih.govnih.govwikipedia.org This suggests a potential for crosstalk between sugar signaling and phytohormone-mediated defense responses. For example, sucrose-dependent activation of PR genes can be mediated through the salicylic acid pathway. nih.gov While the direct involvement of this compound in these signaling cascades has yet to be elucidated, its sucrose backbone provides a plausible link to these sugar-sensing and signaling networks. The intricate interplay between secondary metabolites, phytohormone signaling, and the expression of defense-related proteins highlights the sophisticated and integrated nature of plant immunity.

Future Directions and Research Perspectives on 3 ,6 Disinapoylsucrose

In-depth Characterization of Biosynthetic Enzymes and Gene Clusters

The biosynthesis of 3',6-disinapoylsucrose involves a series of enzymatic reactions that are not yet fully elucidated. A critical future direction is the in-depth characterization of the enzymes and the corresponding biosynthetic gene clusters (BGCs) responsible for its formation. In Brassicaceous plants, the biosynthesis of related sinapate esters involves enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), and sinapoylglucose:L-malate sinapoyltransferase (SMT). nih.gov It is plausible that analogous enzymes are involved in the synthesis of this compound.

Future research should focus on:

Identification and Functional Analysis of Acyltransferases: Identifying the specific acyltransferases that catalyze the transfer of sinapoyl groups to the 3' and 6 positions of the sucrose (B13894) molecule is a primary goal. This will likely involve a combination of protein purification, gene cloning, and heterologous expression to confirm enzyme function.

Gene Cluster Discovery: Systematic analysis of the genomes of this compound-producing plants can help identify the BGCs. nih.govnih.gov These clusters often contain all the necessary genes for the biosynthesis of a specific metabolite, providing a roadmap for understanding and engineering the pathway.

Evolutionary Analysis: Comparing the BGCs for this compound with those of other sinapate esters can offer insights into the evolution of these metabolic pathways in different plant species. nih.gov

Advanced Omics Approaches for Metabolomic and Transcriptomic Profiling in Producing Plants

To gain a comprehensive understanding of this compound metabolism, advanced "omics" technologies are indispensable. energy.govnih.gov These approaches allow for the simultaneous analysis of thousands of molecules, providing a holistic view of the cellular processes involved.

Metabolomic Profiling: Untargeted metabolomics can be used to analyze the complete set of metabolites in producing plants under different conditions. oup.comelsevier.com This can reveal not only the accumulation patterns of this compound but also those of its precursors and related compounds. Comparative metabolic profiling of different cultivars or species can highlight the diversity in phenylpropanoid biosynthesis. nih.gov

Transcriptomic Analysis: RNA sequencing (RNA-seq) can identify all the genes that are actively being expressed in a particular tissue or at a specific developmental stage. nih.govlexogen.com By correlating gene expression profiles with metabolomic data, researchers can identify candidate genes involved in the biosynthesis of this compound. dp.tech For example, transcriptomic analysis of plants under stress conditions that induce the production of this compound can pinpoint the relevant biosynthetic and regulatory genes. frontiersin.org

Integrated Multi-Omics: The integration of genomics, transcriptomics, proteomics, and metabolomics data offers a powerful approach to build comprehensive models of metabolic networks. nih.govnih.govbiotechdelft.com This can lead to the discovery of novel regulatory mechanisms and the identification of key bottlenecks in the biosynthetic pathway.

Synthetic Biology and Biotechnological Production Optimization

The unique properties of this compound make it a candidate for various applications, necessitating the development of efficient and sustainable production methods. Synthetic biology offers a powerful toolkit for engineering microorganisms or plants to produce high-value compounds. illinois.edualliedacademies.org

Future research in this area should include:

Heterologous Production: Once the biosynthetic genes are identified, they can be introduced into a suitable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), for heterologous production. illinois.edunih.gov This allows for controlled and scalable production in bioreactors.

Metabolic Engineering: The host organism's metabolism can be engineered to increase the precursor supply for this compound synthesis, thereby improving yields. iqs.edu This may involve overexpressing key enzymes or knocking out competing pathways.

Enzymatic Synthesis: In vitro enzymatic synthesis using purified enzymes offers a high degree of control and can produce highly pure compounds. nih.gov This approach is particularly useful for producing specific isomers of sinapoylated sucrose.

| Production Strategy | Description | Key Advantages |

| Heterologous Production | Introducing the biosynthetic genes into a microbial host like yeast or bacteria. illinois.edunih.gov | Scalable, controlled production in bioreactors, independent of plant cultivation. |

| Metabolic Engineering | Modifying the host's metabolism to enhance precursor availability for the target compound. iqs.edu | Increased product yields and efficiency. |

| Enzymatic Synthesis | Using purified enzymes to catalyze the synthesis of the compound in vitro. nih.gov | High purity of the final product, precise control over the reaction. |

Computational Chemistry and Advanced SAR Modeling for Rational Design

Computational chemistry and modeling can provide valuable insights into the structure-activity relationships (SAR) of this compound and its derivatives. spirochem.comresearchgate.net This knowledge is crucial for designing new molecules with improved or novel biological activities.

Molecular Docking and Dynamics: These computational techniques can be used to predict how this compound interacts with biological targets, such as enzymes or receptors. researchgate.net This can help to elucidate its mechanism of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org By developing QSAR models for sinapoyl sucrose derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process. mdpi.commedchemica.com

Rational Design of Analogs: Based on the insights from computational studies, new analogs of this compound can be designed with modified sinapoyl or sucrose moieties to enhance specific properties, such as antioxidant or enzyme inhibitory activity. clockss.orgmdpi.com

Integration with Systems Biology for Holistic Understanding of its Biological and Ecological Roles

A systems biology approach aims to understand the complex interactions within a biological system as a whole. energy.govpatsnap.com Applying this to this compound can provide a deeper understanding of its functions in the producing plant and its interactions with the environment.

Network Biology: By integrating omics data into biological networks, researchers can visualize the relationships between genes, proteins, and metabolites involved in this compound metabolism and its downstream effects. patsnap.com

Modeling Plant-Environment Interactions: Systems biology models can be used to simulate how environmental factors, such as UV radiation or pathogen attack, influence the production of this compound and its role in plant defense. nih.govnih.gov

Ecological Significance: Understanding the role of this compound in mediating interactions between the plant and other organisms, such as herbivores or microbes, is a key area for future research. This knowledge can have implications for agriculture and the development of natural pesticides. researchgate.net

Q & A

Q. What are the standard analytical methods for identifying and quantifying 3',6-Disinapoylsucrose in plant extracts?

- Methodological Answer : Use Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for precise quantification, as validated in studies analyzing traditional Chinese medicine formulations like Kaixin Powder . Key parameters include a C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid, and detection in negative ion mode. Calibration curves should be established using certified reference standards (purity > 98%) . Confirm structural identity via NMR (e.g., comparing δ 7.5–6.8 ppm signals for sinapoyl groups) and High-Resolution Mass Spectrometry (HRMS) .

Q. How should this compound be stored to ensure stability in experimental settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hygroscopic degradation . For dissolved samples (e.g., in DMSO at 50 mg/mL), aliquot and store at -80°C for ≤1 year to avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis for degradation peaks (e.g., free sinapic acid) .

Q. What are the optimal extraction protocols for isolating this compound from Polygala tenuifolia?

- Methodological Answer : Use ethanol-water (70:30 v/v) at 60°C for 2 hours, followed by macroporous resin (e.g., AB-8) purification to enrich disinapoyl esters . Validate extraction efficiency using UV spectrophotometry at 330 nm (characteristic absorbance of sinapoyl moieties) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported antioxidant activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay specificity (e.g., DPPH vs. ABTS radical scavenging) and sample purity. Perform orthogonal assays:

- DPPH/ABTS : Measure IC50 values under standardized pH and temperature.

- Cellular ROS Assays : Use H2O2-induced oxidative stress in neuronal SH-SY5Y cells .

- Control for Interfering Compounds : Co-eluting phenolics (e.g., tenuifoliside A) may confound results; use UPLC to isolate this compound . Publish raw data and assay conditions to enable cross-study comparisons .

Q. What experimental strategies are recommended to study the neuroprotective mechanisms of this compound in vivo?

- Methodological Answer :

- Animal Models : Use chronic unpredictable mild stress (CUMS) in rats to mimic depression, with behavioral tests (e.g., forced swim test) and hippocampal BDNF/TrkB pathway analysis .

- Dosing : Administer 10–50 mg/kg/day via oral gavage in 5% DMSO/30% PEG300/60% saline (optimized for solubility and bioavailability) .

- Mechanistic Probes : Combine RNA-seq and proteomics to identify targets (e.g., BCL-2 family proteins, epigenetic reader domains) . Validate via siRNA knockdown in primary neurons .

Q. How can researchers address the low bioavailability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use nanoemulsions or liposomes to enhance intestinal absorption .

- Metabolite Tracking : Monitor phase-II metabolites (e.g., glucuronidated forms) in plasma via LC-MS/MS .

- Permeability Assays : Perform Caco-2 cell monolayer studies with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux .

Q. What integrative approaches are suitable for studying synergistic effects of this compound with other Polygala tenuifolia compounds?

- Methodological Answer :

- Network Pharmacology : Construct compound-target-disease networks using databases like TCMSP and STRING .

- Isobolographic Analysis : Test combinations with tenuifolin or polygalaxanthone III in antioxidant or antidepressant assays .

- Transcriptomics : Compare gene expression profiles in single-compound vs. multi-compound treatments .

Data Interpretation and Validation

Q. How should researchers validate this compound as a quality marker (Q-marker) for Polygala tenuifolia-based formulations?

- Methodological Answer :

- Correlation Analysis : Link compound concentration in raw herbs to bioactivity (e.g., antidepressant effects in CUMS models) .

- Batch Consistency : Analyze ≥10 independent batches via UPLC to establish acceptable variance thresholds (e.g., ±15%) .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 6 months .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) for EC50/IC50 calculations .

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons in behavioral or oxidative stress assays .

- Meta-Analysis : Pool data from independent studies to assess reproducibility, especially for antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.